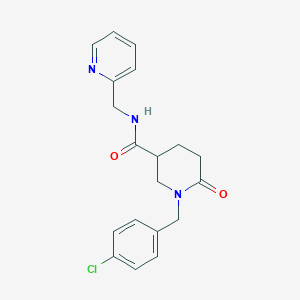
N-butyl-1-ethyl-N-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1-ethyl-N-methyl-4-piperidinamine, commonly known as BEP, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that has been used extensively in scientific research for its potential applications in various fields such as pharmacology, neuroscience, and toxicology. BEP has been found to have significant effects on the central nervous system, making it a valuable tool for studying the mechanisms of drug addiction, pain management, and other neurological disorders.
科学的研究の応用
BEP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BEP is in the study of drug addiction. BEP has been found to have a significant effect on the reward system in the brain, making it a valuable tool for studying the mechanisms of drug addiction and developing new treatments for drug addiction.
BEP has also been studied for its potential applications in pain management. It has been found to have significant analgesic effects, making it a potential alternative to traditional pain medications that can have negative side effects.
作用機序
BEP acts on the central nervous system by binding to specific receptors in the brain. It has been found to have a significant effect on the reward system in the brain, which is responsible for the feelings of pleasure and motivation. BEP has also been found to have analgesic effects by acting on the pain receptors in the brain.
Biochemical and physiological effects:
BEP has been found to have significant effects on the levels of various neurotransmitters in the brain. It has been found to increase the levels of dopamine, a neurotransmitter that is associated with feelings of pleasure and motivation. BEP has also been found to decrease the levels of noradrenaline and serotonin, two neurotransmitters that are associated with mood regulation.
実験室実験の利点と制限
BEP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. It has also been extensively studied, and its effects on the central nervous system are well understood.
However, BEP also has some limitations. It can be difficult to control the dosage of BEP, which can lead to variability in the results of experiments. Additionally, BEP can have significant effects on the central nervous system, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on BEP. One potential direction is the development of new treatments for drug addiction. BEP has been found to have significant effects on the reward system in the brain, making it a potential target for the development of new treatments for drug addiction.
Another potential direction is the development of new pain medications. BEP has been found to have significant analgesic effects, making it a potential alternative to traditional pain medications that can have negative side effects.
Conclusion:
BEP is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It has significant effects on the central nervous system, making it a valuable tool for studying the mechanisms of drug addiction, pain management, and other neurological disorders. BEP has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on BEP, including the development of new treatments for drug addiction and pain management.
合成法
BEP is synthesized through a multi-step process that involves the reaction of various organic compounds. The most common method of synthesis involves the reaction of N-ethyl-4-piperidone with butylamine and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure BEP.
特性
IUPAC Name |
N-butyl-1-ethyl-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-4-6-9-13(3)12-7-10-14(5-2)11-8-12/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHWNATZOGSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCN(CC1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100613.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5100648.png)
![1-[(dibenzylamino)methyl]-2-naphthol](/img/structure/B5100655.png)


![5-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100683.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B5100705.png)
![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![1-{4-[2-(diethylamino)ethyl]-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5100719.png)
![2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5100723.png)